

Stachyose Hydrate: A Technical Guide to its Functional Food Applications

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Compound of Interest

Compound Name: Stachyose hydrate

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Abstract

Stachyose hydrate, a naturally occurring tetrasaccharide, is emerging as a significant functional food ingredient with considerable potential for improving human health. As a member of the raffinose family of oligosaccharides, it resists digestion in the upper gastrointestinal tract, reaching the colon intact where it exerts its beneficial effects primarily as a prebiotic. This technical guide provides an in-depth overview of the current scientific understanding of **stachyose hydrate**, focusing on its prebiotic activity, impact on gut microbiota and their metabolites, and its immunomodulatory and gut barrier-enhancing properties. Detailed experimental protocols and quantitative data are presented to support its efficacy and mechanism of action. Furthermore, this guide explores the molecular signaling pathways influenced by stachyose, offering a foundation for future research and development in the functional food and pharmaceutical industries.

Introduction

Stachyose is a tetrasaccharide composed of two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit[1]. Found in various plants, including soybeans and Chinese artichoke (*Stachys tuberosa*), **stachyose hydrate** is the hydrated form of this oligosaccharide[2]. Its limited digestion by human enzymes allows it to function as a prebiotic, selectively stimulating the growth and activity of beneficial bacteria in the colon, such as *Bifidobacteria* and *Lactobacilli*[3]. This targeted fermentation is central to its health-promoting

effects, which include modulation of the gut microbiome, production of beneficial metabolites, and enhancement of intestinal barrier function[3]. This guide will delve into the scientific evidence supporting the use of **stachyose hydrate** as a functional food ingredient, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties

Stachyose hydrate is a white, crystalline powder with a mildly sweet taste, approximately 28% as sweet as sucrose on a weight basis[1]. It is highly soluble in water and possesses a low caloric value, ranging from 1.5 to 2.4 kcal/g[1]. Its stability under various processing conditions makes it a versatile ingredient in a wide range of food and beverage applications[2].

Data Presentation: Quantitative Effects of Stachyose Hydrate

The following tables summarize the key quantitative data from preclinical and in vitro studies on **stachyose hydrate**.

Table 1: Prebiotic Effects of Stachyose on Gut Microbiota Composition

Study Type	Model	Stachyose Concentration/Dose	Duration	Key Findings	Reference
In vitro fermentation	Human fecal microbiota from obese children	Not specified	24 hours	Increased: Bifidobacterium (from 6.15% to 55.08%), Faecalibacterium (from 0.49% to 2.56%). Decreased: Escherichia-Shigella (from 49.11% to 13.21%), Parabacteroides (from 1.06% to 0.24%), Eggerthella (from 0.64% to 0.03%), Flavonifractor (from 0.78% to 0.05%).	[2]
In vitro fermentation	Human fecal microbiota	0.2%, 0.4%, 0.8%	24 hours	Increased: Bifidobacteria, Faecalibacterium, Lactobacillus, Prevotella. Decreased: Bacteroides, Escherichia-Shigella.	[4]

In vivo	DSS-induced colitis mice	Not specified	Not specified	Increased: Akkermansia (from 0.004% to 0.102% relative abundance), Lactobacillus (from 0.175% to 0.355% relative abundance). Decreased: Escherichia-Shigella (from 0.175% to 0.036% relative abundance in DSS + stachyose group vs. DSS group).	[5]
Human clinical trial	Healthy adults	5 g/day	14 days	Increased: Fecal bifidobacteria and lactobacilli. Decreased: Fecal Clostridium perfringens.	[1]

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production

Study Type	Model	Stachyose Concentration/Dose	Duration	Key Findings	Reference
In vitro fermentation	Human fecal microbiota from obese children	Not specified	24 hours	Increased: Acetate. Decreased: Propionate, Isovalerate.	[2]
In vitro fermentation	Human fecal microbiota	0.2%, 0.4%, 0.8%	24 hours	Increased: Acetic acid, Butyric acid. Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid.	[4]
In vivo	High-fat diet-fed mice	400 mg/kg	Not specified	Increased: Fecal butanoic acid.	[6]

Table 3: Antioxidant Properties of Stachys Species Extracts

Assay	Plant Extract	IC50 Value (µg/mL)	Reference
DPPH Radical Scavenging	Stachys anisochila	17.90	[3]
DPPH Radical Scavenging	Stachys beckeana	20.90	[3]
DPPH Radical Scavenging	Stachys alpina ssp. dinarica	26.14	[3]
DPPH Radical Scavenging	L-Ascorbic Acid (Standard)	4.09	[3]

Note: Data represents the antioxidant activity of methanol extracts from different Stachys species, not purified **stachyose hydrate**. The antioxidant activity is attributed mainly to the polyphenolic content of the extracts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Fermentation of Stachyose with Human Fecal Microbiota

Objective: To assess the prebiotic potential of stachyose by measuring changes in microbial composition and SCFA production.

Methodology:

- **Fecal Sample Collection:** Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS, pH 7.0)[4].
- **Fermentation Medium:** A basal fermentation medium (e.g., YCFA medium) is prepared. Stachyose is added as the sole carbon source at desired concentrations (e.g., 0.2%, 0.4%, 0.8%)[4]. A control group with no added carbon source is also included.

- **Inoculation and Fermentation:** The fecal slurry is inoculated into the fermentation medium at a 1% (v/v) concentration under anaerobic conditions (e.g., in an anaerobic workstation)[4]. The cultures are incubated at 37°C for a specified period (e.g., 24 hours).
- **Sample Analysis:**
 - **Microbiota Composition:** Bacterial DNA is extracted from the fermentation broth. 16S rRNA gene sequencing is performed to analyze the changes in the relative abundance of different bacterial genera[4].
 - **SCFA Analysis:** The fermentation broth is centrifuged, and the supernatant is analyzed for SCFA concentrations (acetate, propionate, butyrate, etc.) using gas chromatography (GC) [4].

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Objective: To evaluate the anti-inflammatory effects of stachyose in an in vivo model of colitis.

Methodology:

- **Animal Model:** Male C57BL/6 mice (6-8 weeks old) are typically used.
- **Induction of Colitis:** Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days[7][8][9]. Control mice receive regular drinking water.
- **Stachyose Treatment:** Mice in the treatment group receive stachyose daily by oral gavage at a specified dose (e.g., 400 mg/kg body weight) during and sometimes after the DSS administration period[6].
- **Assessment of Colitis Severity:**
 - **Disease Activity Index (DAI):** Body weight loss, stool consistency, and rectal bleeding are monitored daily and scored to calculate the DAI.
 - **Colon Length:** At the end of the experiment, mice are euthanized, and the colon length is measured (inflammation leads to colon shortening).

- **Histological Analysis:** Colon tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.
- **Cytokine Analysis:** Blood serum and colon tissue homogenates are analyzed for the levels of pro-inflammatory (e.g., TNF- α , IL-6, IL-1 β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA[10].

16S rRNA Gene Sequencing for Gut Microbiota Analysis

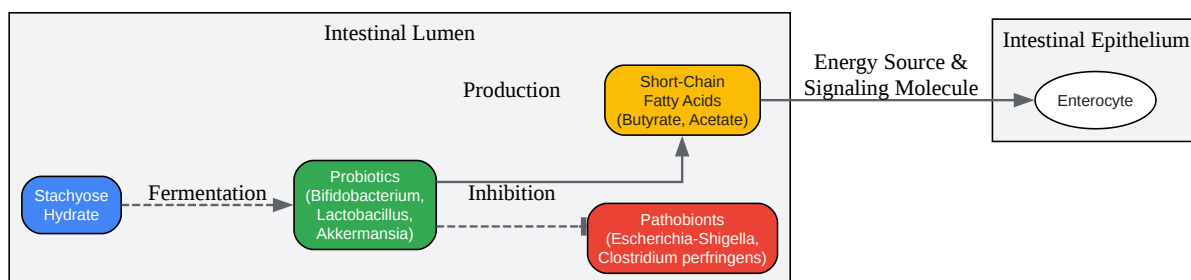
Objective: To characterize the composition of the gut microbiota.

Methodology:

- **DNA Extraction:** Total bacterial DNA is extracted from fecal or colonic content samples using a commercial DNA isolation kit.
- **PCR Amplification:** The hypervariable regions (e.g., V3-V4 or V4) of the 16S rRNA gene are amplified by PCR using universal primers[11][12].
- **Library Preparation and Sequencing:** The PCR amplicons are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq)[11].
- **Bioinformatic Analysis:** The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to taxonomic classifications using a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities of different treatment groups.

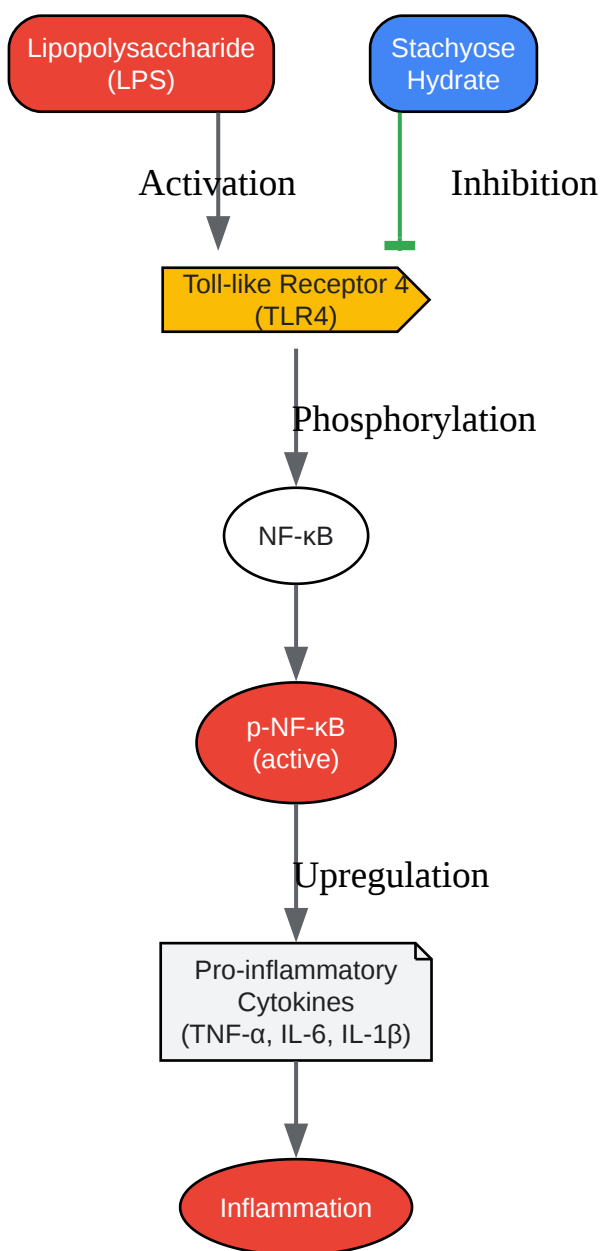
Mandatory Visualization: Signaling Pathways

This section provides diagrams of key signaling pathways modulated by **stachyose hydrate**.



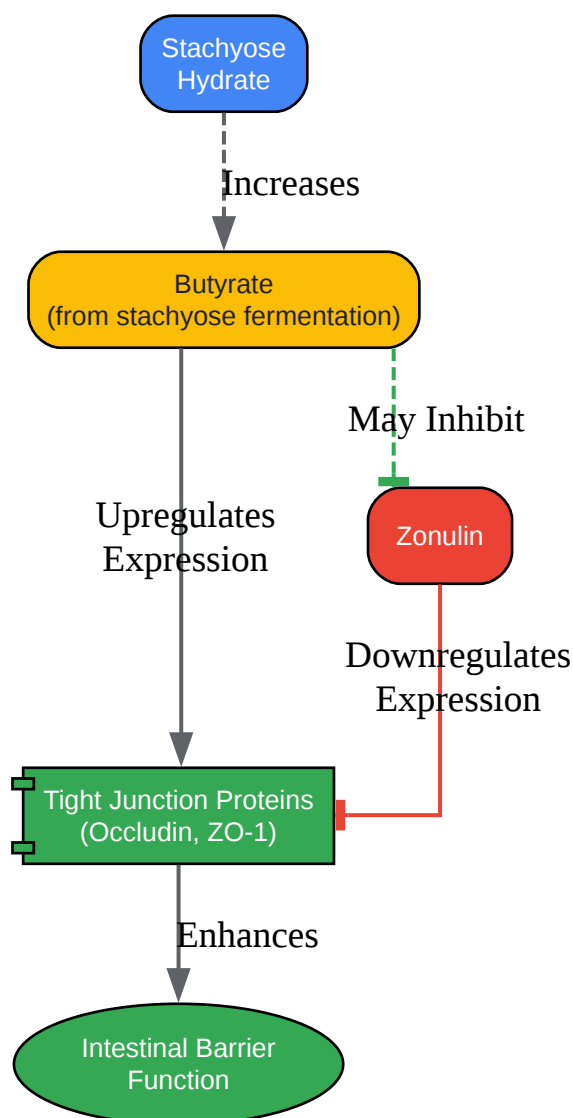
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Caption: Interaction of **stachyose hydrate** with the gut microbiota.



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Caption: Stachyose inhibits the TLR4/NF-κB inflammatory pathway.



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Caption: Stachyose enhances intestinal barrier function via tight junctions.

Safety and Regulatory Status

Stachyose is a component of galactooligosaccharides (GOS), which have a history of safe use in foods and infant formulas. The U.S. Food and Drug Administration (FDA) has received and responded with no questions to several Generally Recognized as Safe (GRAS) notices for GOS, indicating their safety for intended uses in various food products[1][7][8][13].

Toxicological studies on stachyose have not shown any adverse effects.

Conclusion

Stachyose hydrate exhibits significant potential as a functional food ingredient. Its well-documented prebiotic effects, including the selective promotion of beneficial gut bacteria and the production of health-promoting SCFAs, contribute to its ability to modulate the gut microbiome and improve intestinal health. Furthermore, emerging evidence on its anti-inflammatory and gut barrier-enhancing properties, mediated through pathways such as the inhibition of TLR4/NF- κ B signaling and the upregulation of tight junction proteins, highlights its therapeutic potential. The favorable safety profile of stachyose further supports its incorporation into a variety of food and beverage products aimed at promoting digestive wellness and overall health. Further clinical research is warranted to fully elucidate its benefits in human populations and to establish optimal dosage for specific health outcomes.

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